N-(叔丁基)-4-(((4-(三氟甲基)苯基)甲磺酰氨基)甲基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

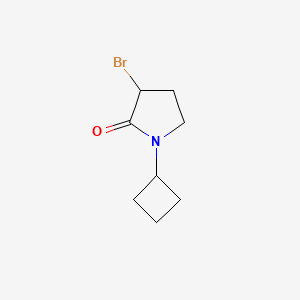

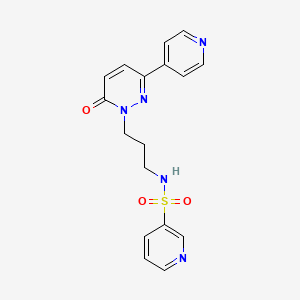

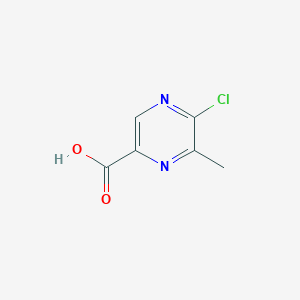

The compound "N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that likely contains a piperidine ring, a tert-butyl group, and a trifluoromethylphenyl group. The presence of a sulfonamide linkage suggests that it may have been synthesized using tert-butylsulfonamide as a nitrogen source or derived from N-tert-butanesulfinyl imines, which are known to be versatile intermediates in the synthesis of amines .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of tert-butanesulfinamide with aldehydes and ketones, as seen in the preparation of N-tert-butanesulfinyl aldimines and ketimines . Another approach involves the use of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins, which could potentially be applied to the synthesis of the compound . These methods provide a high yield and enantioenriched amines, which could be relevant for the synthesis of "N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide".

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These methods allow for the determination of the molecular geometry, electronic structure, and confirmation of the molecular composition. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The tert-butanesulfinyl group in related compounds activates imines for the addition of various nucleophiles and can be cleaved under acidic conditions to liberate the amino group . The sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives is also easily cleaved under mild acidic conditions . These reactions are crucial for the post-synthetic modification of the compound and could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using DFT calculations, which provide insights into the molecular electrostatic potential and frontier molecular orbitals . These studies reveal important physicochemical properties such as reactivity and stability. Additionally, the intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the three-dimensional architecture of the compounds, which can influence their physical properties and biological activity .

科学研究应用

立体选择性环加成与转化

N-叔丁基磺酰亚胺与芳基炔之间的前所未有的[3+2]环加成提供了一种立体选择性方法来合成环状亚砜亚胺。这个过程由二氟(苯磺酰)甲基基团促进,该基团可以被去除或取代,将二氟环状亚砜亚胺转化为环状亚磺酰胺(Ye等,2014)。

通过亚砜亚胺进行不对称合成

手性亚磺酰胺因其作为手性助剂在胺及其衍生物的立体选择性合成中的作用而闻名。特别是叔丁基磺酰胺已成为通过亚砜亚胺进行不对称N-杂环合成的黄金标准,可以获得结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物,它们在天然产物和治疗化合物中至关重要(Philip等,2020)。

胺合成的多用途中间体

N-叔丁基磺酰亚胺可用作不对称合成胺的多用途中间体。它们通过将对映体纯叔丁基磺酰胺与各种醛和酮缩合而以高产率制备。叔丁基磺酰基团不仅激活亚胺进行亲核加成,而且还作为强大的手性导向基团,促进了各种高对映选择性胺的合成(Ellman等,2002)。

关键中间体的合成

叔丁基4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-甲酸酯是Vandetanib合成的关键中间体,展示了复杂哌啶衍生物在治疗剂合成中的用途。该合成涉及酰化、磺化和取代步骤,突出了哌啶支架在药物开发中的适应性(Wang等,2015)。

属性

IUPAC Name |

N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F3N3O3S/c1-18(2,3)24-17(26)25-10-8-14(9-11-25)12-23-29(27,28)13-15-4-6-16(7-5-15)19(20,21)22/h4-7,14,23H,8-13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXPOKARFMAEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

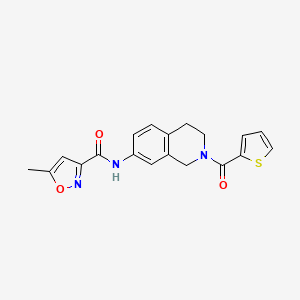

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)

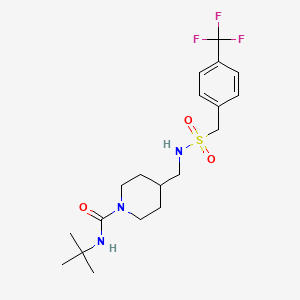

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)

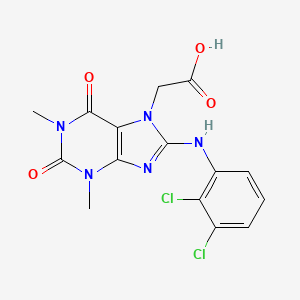

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)